Cas no 1225713-44-9 (N-(4-phenoxybutyl)cyclopropanamine)

N-(4-phenoxybutyl)cyclopropanamine 化学的及び物理的性質
名前と識別子
-
- N-(4-phenoxybutyl)cyclopropanamine
- Cyclopropanamine, N-(4-phenoxybutyl)-
-
- インチ: 1S/C13H19NO/c1-2-6-13(7-3-1)15-11-5-4-10-14-12-8-9-12/h1-3,6-7,12,14H,4-5,8-11H2
- InChIKey: AXCJXGGEXNDYGW-UHFFFAOYSA-N
- ほほえんだ: C1(NCCCCOC2=CC=CC=C2)CC1
じっけんとくせい
- 密度みつど: 1.02±0.1 g/cm3(Predicted)
- ふってん: 326.7±25.0 °C(Predicted)
- 酸性度係数(pKa): 9.28±0.20(Predicted)
N-(4-phenoxybutyl)cyclopropanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1581853-0.1g |
N-(4-phenoxybutyl)cyclopropanamine |
1225713-44-9 | 0.1g |
$653.0 | 2023-06-05 | ||
Enamine | EN300-1581853-10.0g |
N-(4-phenoxybutyl)cyclopropanamine |
1225713-44-9 | 10g |
$3191.0 | 2023-06-05 | ||
Enamine | EN300-1581853-1000mg |
N-(4-phenoxybutyl)cyclopropanamine |
1225713-44-9 | 1000mg |
$557.0 | 2023-09-24 | ||
Enamine | EN300-1581853-500mg |
N-(4-phenoxybutyl)cyclopropanamine |
1225713-44-9 | 500mg |
$535.0 | 2023-09-24 | ||
Enamine | EN300-1581853-100mg |
N-(4-phenoxybutyl)cyclopropanamine |
1225713-44-9 | 100mg |
$490.0 | 2023-09-24 | ||
Enamine | EN300-1581853-5000mg |
N-(4-phenoxybutyl)cyclopropanamine |
1225713-44-9 | 5000mg |
$1614.0 | 2023-09-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338445-50mg |
n-(4-Phenoxybutyl)cyclopropanamine |
1225713-44-9 | 98% | 50mg |
¥13478.00 | 2024-08-09 | |
Enamine | EN300-1581853-0.25g |
N-(4-phenoxybutyl)cyclopropanamine |
1225713-44-9 | 0.25g |
$683.0 | 2023-06-05 | ||
Enamine | EN300-1581853-5.0g |
N-(4-phenoxybutyl)cyclopropanamine |
1225713-44-9 | 5g |
$2152.0 | 2023-06-05 | ||
Enamine | EN300-1581853-0.5g |
N-(4-phenoxybutyl)cyclopropanamine |
1225713-44-9 | 0.5g |
$713.0 | 2023-06-05 |
N-(4-phenoxybutyl)cyclopropanamine 関連文献
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
N-(4-phenoxybutyl)cyclopropanamineに関する追加情報
Professional Introduction to N-(4-phenoxybutyl)cyclopropanamine (CAS No: 1225713-44-9)
N-(4-phenoxybutyl)cyclopropanamine, a compound with the chemical identifier CAS No: 1225713-44-9, represents a significant area of interest in the field of medicinal chemistry. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural motif of N-(4-phenoxybutyl)cyclopropanamine incorporates a cyclopropane ring, which is a well-known pharmacophore in drug design, known for its ability to enhance binding affinity and metabolic stability.
The cyclopropane ring in N-(4-phenoxybutyl)cyclopropanamine is particularly noteworthy as it introduces a rigid conformational constraint, which can be exploited to optimize interactions with biological targets. This structural feature has been extensively studied in the context of designing small molecule inhibitors and agonists. Recent advancements in computational chemistry have enabled the precise modeling of how such compounds interact with proteins and enzymes, providing insights into their mechanism of action.
One of the most compelling aspects of N-(4-phenoxybutyl)cyclopropanamine is its potential in modulating neurological pathways. The phenoxybutyl moiety is known to exhibit properties that are relevant to central nervous system (CNS) pharmacology. Studies have suggested that this group can influence neurotransmitter systems, making it a promising candidate for the development of drugs targeting neurological disorders. For instance, research has indicated that derivatives of this compound may have neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of N-(4-phenoxybutyl)cyclopropanamine involves sophisticated organic transformations that highlight the expertise required in medicinal chemistry. The introduction of the cyclopropane ring necessitates precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and biocatalytic approaches, have been employed to achieve this goal. These techniques not only enhance the efficiency of synthesis but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.
In terms of pharmacological activity, N-(4-phenoxybutyl)cyclopropanamine has been investigated for its potential role in modulating inflammatory pathways. Inflammatory processes are central to a wide range of diseases, including autoimmune disorders and chronic inflammatory conditions. Preclinical studies have demonstrated that compounds with similar structural features can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that N-(4-phenoxybutyl)cyclopropanamine could serve as a lead compound for further development into anti-inflammatory therapies.
The phenoxybutyl group in N-(4-phenoxybutyl)cyclopropanamine also contributes to its solubility profile, which is crucial for drug formulation and delivery. Poor solubility can significantly limit the bioavailability and therapeutic efficacy of a drug. By incorporating this moiety, researchers aim to enhance the aqueous solubility of the compound, thereby improving its pharmacokinetic properties. This aspect is particularly important for oral formulations, where solubility directly impacts absorption rates and distribution within the body.
Recent research has also explored the potential applications of N-(4-phenoxybutyl)cyclopropanamine in oncology. The unique structural features of this compound make it a versatile scaffold for designing targeted therapies against cancer cells. Studies have shown that derivatives of this molecule can interact with specific kinases and other signaling proteins involved in cancer progression. By inhibiting these targets, N-(4-phenoxybutyl)cyclopropanamine and its analogs may offer a new approach to cancer treatment, potentially overcoming resistance mechanisms associated with existing therapies.
The development of novel drug candidates like N-(4-phenoxybutyl)cyclopropanamine relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. High-throughput screening (HTS) techniques have been instrumental in identifying promising lead compounds based on their interaction with biological targets. These screens allow researchers to rapidly assess thousands of compounds for their potential activity against various diseases. Once initial hits are identified, further optimization is performed using structure-activity relationship (SAR) studies to enhance potency and selectivity.
The future prospects for N-(4-phenoxybutyl)cyclopropanamine are promising, with ongoing research aimed at elucidating its full therapeutic potential. Advances in drug delivery systems, such as nanotechnology-based formulations, may further enhance the efficacy and safety of this compound. Additionally, computational modeling techniques are being refined to predict how modifications to the molecular structure will affect biological activity. These tools will accelerate the drug discovery process by allowing researchers to design more effective candidates with fewer experimental trials.
In conclusion, N-(4-phenoxybutyl)cyclopropanamine (CAS No: 1225713-44-9) represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its ability to modulate neurological and inflammatory pathways makes it a valuable candidate for further development into novel treatments for various diseases. As research continues to uncover new insights into its pharmacological properties, this compound holds great promise for improving human health and well-being.
1225713-44-9 (N-(4-phenoxybutyl)cyclopropanamine) 関連製品
- 1824497-90-6(Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester)
- 2757871-83-1(Tert-butyl 2-amino-4-[4-(2-methoxyethyl)piperazin-1-yl]butanoate)
- 848070-24-6([4-(hydroxymethyl)piperidin-4-yl]methanol)
- 2171607-59-1(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidocyclopropane-1-carboxylic acid)
- 957034-91-2(4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide)
- 2138142-49-9(2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy-)
- 1804730-04-8(4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine)
- 1426444-81-6({2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride)
- 1542264-41-4(1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]-)
- 477857-70-8(MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE)




